

Technical Support Center: Optimizing Patient Selection for IO-108 Treatment

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Compound of Interest

Compound Name: Anticancer agent 108

Cat. No.: B12393545

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This technical support center provides researchers, scientists, and drug development professionals with essential information for investigating the novel myeloid checkpoint inhibitor, IO-108. Here you will find frequently asked questions, troubleshooting guides for common experimental hurdles, and detailed protocols for key assays relevant to IO-108's mechanism of action and biomarker discovery.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for IO-108?

A1: IO-108 is a fully human IgG4 monoclonal antibody that targets the Leukocyte Immunoglobulin-Like Receptor B2 (LILRB2), also known as ILT4.[1][2] LILRB2 is a key myeloid checkpoint inhibitor expressed primarily on myeloid cells such as monocytes, macrophages, dendritic cells, and neutrophils.[1][3] In the tumor microenvironment (TME), LILRB2 interacts with ligands like HLA-G, Angiopoietin-like proteins (ANGPTLs), SEMA4A, and CD1d, which are involved in cancer-associated immune suppression.[1][2] This interaction induces a tolerogenic phenotype in myeloid cells, suppressing T cell activation and promoting tumor immune evasion. [1] IO-108 blocks this interaction, reprogramming the immunosuppressive myeloid cells to a pro-inflammatory state, thereby promoting both innate and adaptive anti-cancer immunity.[3][4] [5]

Q2: What are the potential biomarkers for selecting patients for IO-108 therapy?

A2: While research is ongoing, preliminary clinical data suggests potential predictive biomarkers for IO-108. In a Phase 1 study, baseline tumor inflammation gene signature (TIS) scores were found to correlate with clinical benefit in patients receiving IO-108 both as a monotherapy and in combination with pembrolizumab.[6][7] Additionally, pharmacodynamic gene expression changes that reflect increased T cell infiltration in the tumor were associated with clinical benefits.[6] These findings suggest that a pre-existing inflamed tumor microenvironment and the expression of genes associated with T cell activation could be key indicators for patient selection.[4] Further investigation into the expression levels of LILRB2 on peripheral and tumor-infiltrating myeloid cells, as well as the presence of its ligands in the TME, may also aid in patient stratification.[5][8]

Q3: What are the key cell populations to analyze when investigating the effects of IO-108?

A3: The primary targets of IO-108 are myeloid cells. Therefore, it is crucial to analyze changes within this compartment. Key cell populations include monocytes, macrophages (particularly tumor-associated macrophages or TAMs), dendritic cells (DCs), and myeloid-derived suppressor cells (MDSCs).[1][3] Analysis should focus on changes in their phenotype (e.g., polarization from an M2-like suppressive state to an M1-like pro-inflammatory state), function (e.g., antigen presentation capabilities), and their ability to suppress T cell activity.[3][9][10] Concurrently, assessing the activation status and proliferation of T cells is essential to confirm the downstream effects of myeloid cell reprogramming.[11][12]

Q4: What are suitable in vitro and ex vivo assays to test the activity of IO-108?

A4: A variety of assays can be employed to evaluate the biological activity of IO-108. In vitro, macrophage repolarization assays can be used to assess the shift from an M2 to M1 phenotype.[9] Co-culture assays with myeloid cells and T cells, such as a mixed lymphocyte reaction (MLR), can demonstrate the ability of IO-108 to alleviate myeloid cell-mediated suppression of T cell proliferation and cytokine production.[3] Ex vivo analysis of patient-derived tumor tissues or peripheral blood mononuclear cells (PBMCs) can provide direct evidence of IO-108's effects. This can include flow cytometric analysis of LILRB2 receptor occupancy and changes in myeloid and T cell populations, as well as gene expression profiling of tumor biopsies.[4][6]

Clinical Data Summary

The following table summarizes the preliminary efficacy data from the Phase 1 dose-escalation study of IO-108 (NCT05054348) in patients with advanced solid tumors.[\[4\]](#)[\[6\]](#)[\[13\]](#)

Treatment Cohort	Number of Evaluable Patients	Overall Response Rate (ORR)	Complete Response (CR)	Partial Response (PR)	Stable Disease (SD)	Progressive Disease (PD)
IO-108 Monotherapy	11	9%	1	0	4	6
IO-108 + Pembrolizumab	13	23%	0	3	4	6

Data as of March 13, 2023. One patient crossed over from the monotherapy to the combination arm.[\[4\]](#)

Experimental Protocols and Troubleshooting

Protocol 1: Flow Cytometry for LILRB2 Expression and Receptor Occupancy

This protocol provides a general framework for assessing LILRB2 expression on peripheral blood myeloid cells and determining IO-108 receptor occupancy.

Methodology:

- Sample Collection: Collect whole blood in sodium heparin tubes.
- Cell Staining (Surface Markers):
 - Aliquot 100 µL of whole blood per tube.
 - Add a pre-titrated cocktail of fluorescently-conjugated antibodies to identify myeloid cell subsets (e.g., CD45, CD11b, CD14, CD15, HLA-DR, CD33).

- To a separate tube for total LILRB2 expression, add an anti-LILRB2 antibody conjugated to a fluorophore not used in the myeloid panel and that does not compete with IO-108 binding.
- To determine free LILRB2 receptors (for receptor occupancy), add a pre-titrated amount of fluorescently-labeled IO-108 or a secondary antibody that detects the IO-108 (human IgG4).
- Incubate for 30 minutes at 4°C in the dark.
- Red Blood Cell Lysis: Perform RBC lysis using a commercial lysis buffer according to the manufacturer's instructions.
- Wash: Wash cells twice with PBS containing 2% FBS.
- Data Acquisition: Acquire samples on a flow cytometer. Ensure a sufficient number of events are collected for robust analysis of myeloid populations.
- Data Analysis: Gate on myeloid cell populations of interest (e.g., Monocytes: CD45+CD14+; Granulocytic MDSCs: CD45+CD11b+CD14-CD15+HLA-DR-/low).^[14] Analyze the expression of LILRB2 on these populations. Receptor occupancy can be calculated as: RO (%) = [1 - (MFI of free receptor / MFI of total receptor)] * 100.

Troubleshooting Guide:

Issue	Possible Cause(s)	Suggested Solution(s)
Low LILRB2 Signal	Improper antibody titration; Low LILRB2 expression on the cell type; Antibody degradation.	Re-titrate the anti-LILRB2 antibody; Confirm LILRB2 expression on a positive control cell line; Use a new vial of antibody.
High Background Staining	Insufficient washing; Non-specific antibody binding.	Increase the number of wash steps; Include an Fc block step before adding antibodies; Use isotype controls to set gates.
Poor Separation of Cell Populations	Inappropriate marker combination; Incorrect compensation.	Optimize the antibody panel to ensure clear separation of myeloid subsets; Carefully perform compensation using single-stained controls.

Protocol 2: Myeloid-Derived Suppressor Cell (MDSC) Suppression Assay

This assay assesses the ability of IO-108 to reverse the T cell suppressive function of MDSCs.

Methodology:

- Isolation of Cells:
 - Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
 - Isolate MDSCs from patient peripheral blood or tumor digests. MDSCs can be enriched using magnetic bead-based selection.[\[15\]](#)
- T Cell Labeling: Label responder T cells (from the healthy donor PBMCs) with a proliferation dye such as CFSE or CellTrace Violet.
- Co-culture Setup:

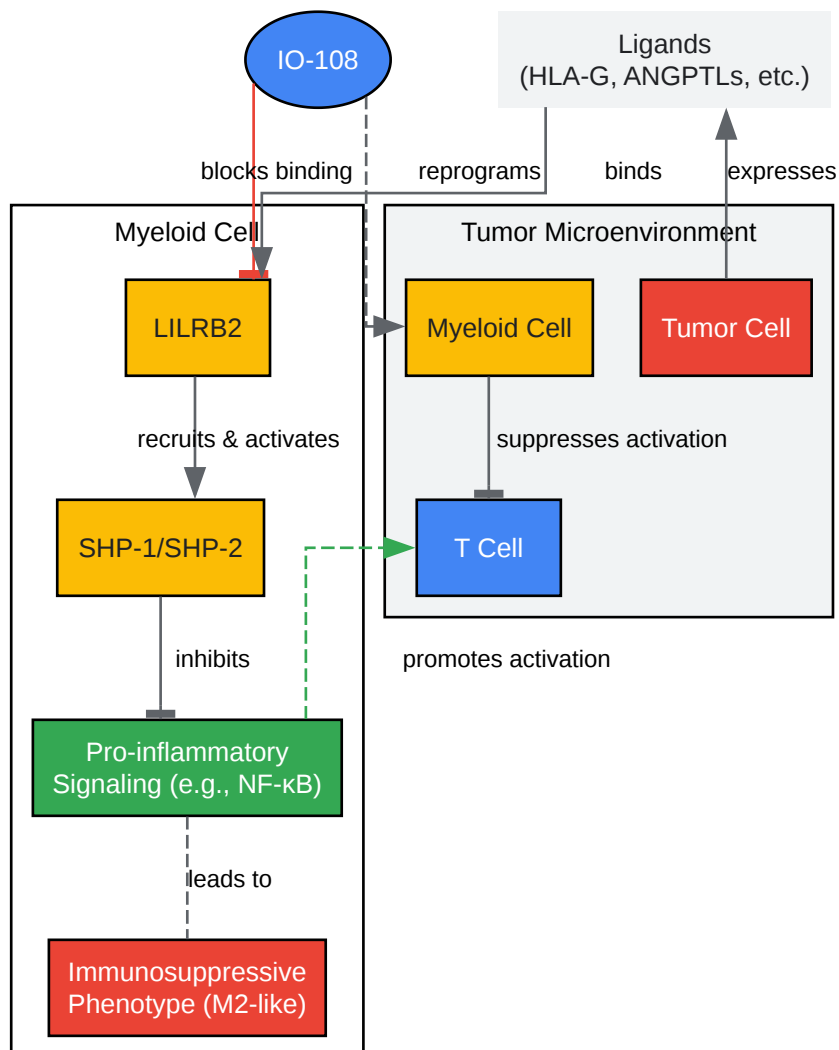
- Plate the labeled T cells in a 96-well round-bottom plate.
- Add isolated MDSCs at different MDSC:T cell ratios (e.g., 1:2, 1:4, 1:8).
- Add a T cell stimulus (e.g., anti-CD3/CD28 beads or PHA).
- Add IO-108 or an isotype control antibody at various concentrations to the appropriate wells.
- Incubation: Culture the cells for 3-5 days at 37°C in a CO2 incubator.
- Analysis:
 - Assess T cell proliferation by flow cytometry. A decrease in the proliferation dye's fluorescence intensity indicates cell division.
 - The supernatant can be collected to measure cytokine production (e.g., IFN-γ) by ELISA or CBA.[\[12\]](#)

Troubleshooting Guide:

Issue	Possible Cause(s)	Suggested Solution(s)
High T Cell Proliferation in MDSC control wells	Low purity or viability of isolated MDSCs; Insufficient MDSC:T cell ratio.	Assess MDSC purity and viability post-isolation; Increase the number of MDSCs relative to T cells.
Low T Cell Proliferation in "T cell only" control	Suboptimal T cell stimulation; Poor T cell viability.	Titrate the T cell stimulus; Ensure T cells are healthy and viable before labeling.
High variability between replicates	Inconsistent cell plating; Pipetting errors.	Use a multichannel pipette for cell plating; Ensure homogenous cell suspensions before aliquoting.

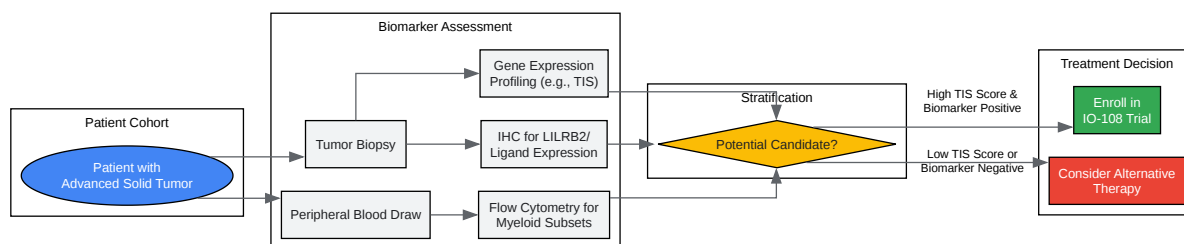
Visualizations

Signaling Pathways and Experimental Workflows



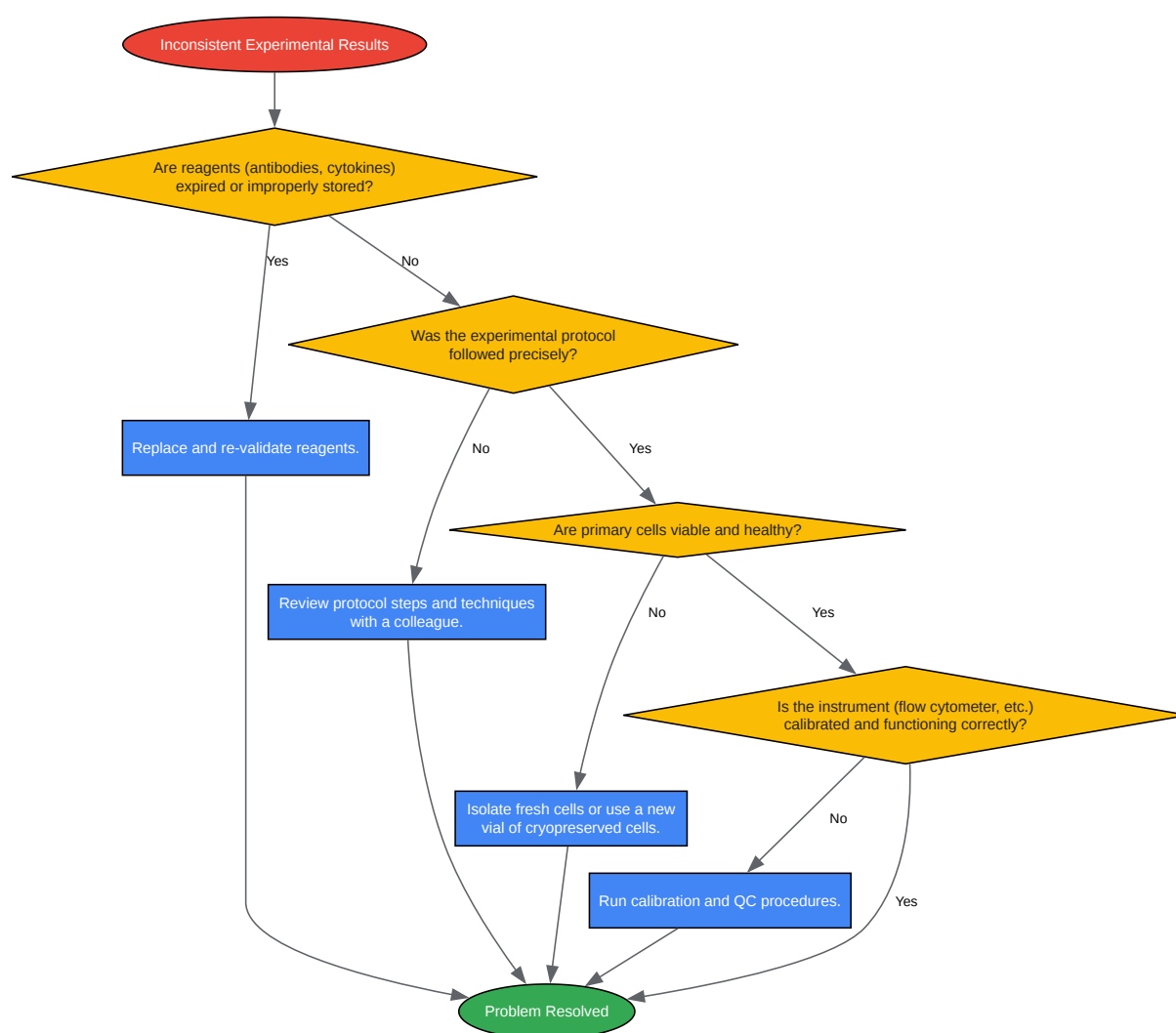
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Caption: IO-108 blocks LILRB2 signaling to reprogram myeloid cells.



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Caption: A proposed workflow for patient stratification.



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Caption: A logical approach to troubleshooting experiments.

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